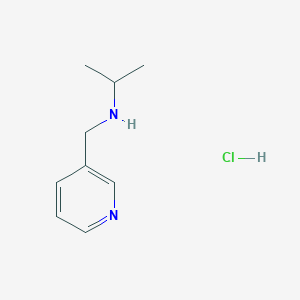

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Description

The pyridine ring enables π-π stacking and hydrogen bonding, while the hydrochloride salt enhances aqueous solubility .

Applications: Primarily used as a synthetic intermediate in pharmaceuticals, its structural features make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or antimicrobial agents due to the pyridine moiety’s bioactivity.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKWPZMNKAVNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H14N2·HCl

Molecular Weight: 150.22 g/mol

Density: 0.952 g/cm³

Boiling Point: 229.5 °C at 760 mmHg

Solubility: Soluble in water

These properties indicate that N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is stable under standard laboratory conditions, making it suitable for various experimental applications.

A. Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its ability to be modified chemically allows researchers to create compounds targeting specific diseases, particularly in the fields of oncology and neurology.

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit activity against various bacterial strains.

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential uses in treating neurodegenerative conditions .

C. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Oxidation: Producing N-oxide derivatives.

- Reduction: Yielding reduced amine derivatives.

- Substitution Reactions: Facilitating the introduction of other functional groups.

A. Development of Anticancer Agents

One notable study investigated the modification of this compound to enhance its efficacy against cancer cell lines. The results demonstrated improved inhibitory effects on cell proliferation compared to unmodified compounds, indicating its potential as a lead compound in anticancer drug discovery.

B. Neuroprotective Applications

Another research effort focused on the neuroprotective effects of derivatives of this compound in models of neurodegeneration. The findings suggested that certain modifications could enhance neuroprotective properties, offering insights into potential treatments for conditions like Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and pyridine functional groups. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine Hydrochloride

- Structure : Pyrazine ring (a diazine) substituted with chlorine at the 3-position and a propan-2-amine-methyl group at the 2-position.

- Key Differences: Aromatic System: Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituent: Chlorine at the 3-position may enhance electrophilic reactivity compared to unsubstituted pyridine.

- Applications : Used in experimental phasing of macromolecules (e.g., SHELX programs) due to robust crystallinity .

Table 1: Physicochemical Comparison

(R)-N-Isopropyl-1-phenylethylamine Hydrochloride

- Structure : Chiral phenylethylamine derivative with an isopropyl group on the amine.

- Key Differences :

- Aromatic Group : Benzene ring vs. pyridine. Reduces basicity but increases lipophilicity.

- Chirality : (R)-configuration enables enantioselective interactions, unlike the achiral pyridine derivative.

- Applications : Intermediate in asymmetric synthesis of pharmaceuticals (e.g., Tamsulosin) .

Table 2: Pharmacological Comparison

Tamsulosin Hydrochloride

- Structure: Complex derivative with 4-methoxy-3-sulfamoylphenyl and phenoxyacetamide groups attached to the propan-2-amine core.

- Key Differences :

- Substituents : Sulfonamide and methoxy groups confer α1-adrenergic receptor selectivity.

- Complexity : Larger molecular weight (439.95 g/mol) vs. 184.67 g/mol for the pyridine derivative.

- Applications : Clinically used for benign prostatic hyperplasia (BPH) due to selective α1A-receptor antagonism .

Table 3: Structural and Functional Comparison

N-Ethylpropan-2-amine Hydrochloride

- Structure : Simple aliphatic amine with ethyl and isopropyl groups.

- Lipophilicity: Lower polarity increases membrane permeability but reduces solubility.

- Applications : Intermediate in organic synthesis; deuterated forms (e.g., N-(Ethyl-d5) variant) used in metabolic studies .

Biological Activity

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 150.225 g/mol. The compound features a pyridine ring attached to a propan-2-amine moiety, which contributes to its unique chemical reactivity and biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 150.225 g/mol |

| Density | 0.952 g/cm³ |

| Boiling Point | 229.5 °C at 760 mmHg |

| Flash Point | 92.6 °C |

| Solubility | Soluble in water |

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its flammability.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate biological pathways such as:

- Signal Transduction : Influencing cellular communication pathways.

- Metabolic Regulation : Affecting metabolic processes within cells.

- Gene Expression : Modulating the expression levels of specific genes.

The specific interactions and effects of this compound on these pathways are still under investigation, with ongoing studies aimed at elucidating its precise biological roles.

Biological Activity and Therapeutic Potential

This compound has shown promise in various therapeutic contexts, particularly in the treatment of diseases linked to dysregulated signaling pathways. Some notable findings include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific kinases involved in cell proliferation and survival .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems, although detailed mechanisms remain to be fully characterized .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Weight | Key Activity |

|---|---|---|

| N-(Pyridin-2-ylmethyl)propan-2-amine | 150.23 g/mol | Antidepressant properties |

| N-(Pyridin-4-ylmethyl)propan-2-amines | 150.23 g/mol | Anticancer activity |

These comparisons highlight how variations in the pyridine ring substitution can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Properties :

-

Neuroprotective Study :

- Research indicated that treatment with this compound led to reduced neuronal apoptosis in vitro, suggesting potential neuroprotective effects against neurodegenerative diseases.

- Inflammation Model :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of pyridine-3-carbaldehyde with propan-2-amine using sodium borohydride (NaBH₄) as a reducing agent, followed by salt formation with HCl . Key parameters include pH control (~7–8), temperature (0–5°C for NaBH₄ addition), and stoichiometric ratios (1:1.2 aldehyde:amine). Yield optimization may involve solvent selection (e.g., methanol or ethanol) and inert atmosphere (N₂) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and amine protonation .

- X-ray crystallography (via SHELX programs ) for absolute configuration determination.

- HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>98% recommended for biological assays) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology :

- Receptor binding assays : Test affinity for neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive amines .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- Solubility/pharmacokinetics : Measure logP (octanol/water) and stability in simulated gastric fluid (pH 1.2–3.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) between this compound and its analogs?

- Methodology :

- Perform comparative SAR studies with halogenated analogs (e.g., 6-chloro or 5-fluoro derivatives ).

- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., monoamine oxidases) and validate via site-directed mutagenesis .

- Analyze electronic effects of substituents using DFT calculations (e.g., Gaussian 16) to correlate Hammett σ values with bioactivity .

Q. What experimental strategies are effective for studying the compound’s reaction mechanisms in nucleophilic substitutions?

- Methodology :

- Kinetic isotope effects (KIE) : Compare rates of reactions using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- LC-MS/MS monitoring : Track intermediates in real-time during reactions with pyridin-3-ylmethyl chloride and propan-2-amine .

- Solvent polarity studies : Measure reaction rates in DMSO, DMF, or THF to assess solvent effects on transition states .

Q. How can crystallographic data from SHELX refinements improve mechanistic interpretations?

- Methodology :

- Refine crystal structures using SHELXL to resolve hydrogen bonding networks (e.g., amine-HCl···pyridine interactions) .

- Compare thermal ellipsoids to assess conformational flexibility of the propan-2-amine moiety .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing stability .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.